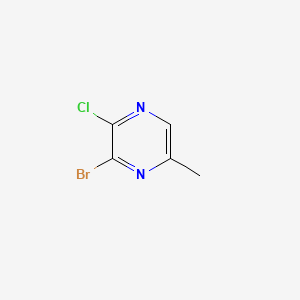

3-Bromo-2-chloro-5-methylpyrazine

描述

Overview of Pyrazine (B50134) Heterocycles in Modern Organic Synthesis

Pyrazine heterocycles are a cornerstone of modern organic synthesis, valued for their presence in a wide array of biologically active compounds and functional materials. mdpi.comtandfonline.comresearchgate.net These nitrogen-containing aromatic rings are not just passive scaffolds; their distinct electronic properties and reactivity patterns allow for a diverse range of chemical transformations. mdpi.comslideshare.net The pyrazine core is found in numerous natural products, pharmaceuticals, and agrochemicals, underscoring its significance. tandfonline.comsigmaaldrich.com Synthetic chemists frequently exploit the reactivity of the pyrazine ring to construct complex molecular architectures, often through reactions like nucleophilic aromatic substitution, cross-coupling reactions, and metal-catalyzed functionalizations. tandfonline.comresearchgate.net

Strategic Importance of Halogenated Heterocycles as Versatile Synthetic Precursors

The introduction of halogen atoms onto a heterocyclic ring, such as pyrazine, dramatically enhances its synthetic utility. sigmaaldrich.comsigmaaldrich.com Halogens act as excellent leaving groups in nucleophilic substitution reactions and are key participants in a multitude of cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. researchgate.netorganic-chemistry.org This reactivity allows for the precise and controlled introduction of various functional groups, enabling the construction of diverse molecular libraries for drug discovery and materials science. mdpi.comresearchgate.net The specific type of halogen (fluorine, chlorine, bromine, or iodine) and its position on the ring can be strategically chosen to fine-tune the reactivity and properties of the resulting molecule. nih.govmdpi.com

Specific Focus on 3-Bromo-2-chloro-5-methylpyrazine in Contemporary Chemical Research

Within the broad class of halogenated pyrazines, this compound has garnered significant attention in recent chemical research. Its unique substitution pattern, featuring two different halogen atoms and a methyl group, offers a high degree of synthetic flexibility. This allows for selective and sequential reactions, where one halogen can be reacted while the other remains intact for subsequent transformations. This "orthogonality" in reactivity is a powerful tool for synthetic chemists, enabling the efficient construction of highly functionalized pyrazine derivatives. Consequently, this compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and other specialty chemicals. innospk.com

Chemical and Physical Properties of this compound

The utility of this compound as a synthetic intermediate is underpinned by its distinct chemical and physical properties.

| Property | Value |

| Molecular Formula | C₅H₄BrClN₂ |

| Molecular Weight | 207.45 g/mol |

| Appearance | Light yellow solid |

| Boiling Point | 223.3 ± 35.0 °C at 760 mmHg |

| Density | 1.7 ± 0.1 g/cm³ |

| CAS Number | 1359828-82-2 |

| Data sourced from various chemical suppliers and databases. innospk.comnih.govbldpharm.com |

The presence of both a bromine and a chlorine atom on the pyrazine ring is a key feature. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in many cross-coupling reactions, allowing for selective functionalization at the 3-position. The methyl group at the 5-position also influences the electronic properties and reactivity of the ring.

Synthesis and Reactivity

The primary synthetic route to this compound typically involves the halogenation of a pre-existing pyrazine derivative. A common method is the bromination of 2-chloro-5-methylpyrazine (B1367138). This electrophilic aromatic substitution reaction strategically places the bromine atom at the 3-position.

The reactivity of this compound is dominated by the chemistry of its two halogen substituents. The differential reactivity of the C-Br and C-Cl bonds allows for a stepwise approach to building more complex molecules. For instance, a Suzuki coupling reaction might be employed to replace the bromine atom with an aryl group, followed by a subsequent nucleophilic substitution or another cross-coupling reaction at the chlorine-bearing carbon. This versatility makes it a highly sought-after building block in medicinal chemistry and materials science for creating novel compounds with specific desired properties. mdpi.comresearchgate.netnih.gov

Applications in Research and Industry

The unique structural features of this compound have led to its use as a critical intermediate in several areas of research and industrial applications.

Pharmaceutical Synthesis: The pyrazine scaffold is a common feature in many biologically active molecules. researchgate.net The ability to selectively functionalize this compound makes it an invaluable tool for creating libraries of potential drug candidates. For example, it can be used in the synthesis of compounds targeting various diseases. chemicalbook.com

Agrochemical Development: Similar to its role in pharmaceuticals, this compound is used to develop new pesticides and herbicides. The precise control over its chemical modifications allows for the fine-tuning of the biological activity and selectivity of the final products. innospk.com

Fine and Specialty Chemicals: The versatility of this compound extends to the synthesis of dyes, fragrances, and other specialty materials where specific molecular architectures are required to achieve desired physical and chemical properties. innospk.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-2-chloro-5-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c1-3-2-8-5(7)4(6)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIAGBFCCBWKPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856683 | |

| Record name | 3-Bromo-2-chloro-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1359828-82-2 | |

| Record name | Pyrazine, 3-bromo-2-chloro-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1359828-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-chloro-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-2-CHLORO-5-METHYLPYRAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 2 Chloro 5 Methylpyrazine

Historical Perspectives on Pyrazine (B50134) Halogenation

The journey to synthesize complex halogenated pyrazines like 3-Bromo-2-chloro-5-methylpyrazine is built upon a rich history of pyrazine chemistry. Early attempts at direct halogenation of the pyrazine ring were often met with challenges. For instance, the direct reaction of pyrazine with chlorine at room temperature was found to lead to decomposition rather than the desired chlorination. google.com This highlighted the electron-deficient nature of the pyrazine ring, which makes it resistant to electrophilic substitution reactions that are common for other aromatic compounds. thieme-connect.de

Historically, successful halogenations often required harsh conditions, such as high temperatures in the gas phase, or the presence of activating groups on the pyrazine ring. google.comthieme-connect.de The development of halogenated pyrazine chemistry was a gradual process, with researchers in the mid-20th century beginning to systematically explore these compounds as versatile intermediates for various applications. Early methods for producing polyhalogenated pyrazines often resulted in mixtures of products due to the competitive reactivity of different positions on the ring, underscoring the need for more selective methods.

Modern Direct Halogenation Strategies

To overcome the challenges of non-selective halogenation, modern synthetic chemistry has focused on developing highly regioselective methods for the introduction of halogen atoms onto the pyrazine scaffold.

The selective introduction of a bromine atom at a specific position on the pyrazine ring is a key step in the synthesis of many complex derivatives. Researchers have explored various reagents and conditions to achieve this. For instance, N-bromosuccinimide (NBS) has been effectively used for the bromination of pyrazine derivatives. The choice of solvent and reaction conditions, such as temperature, plays a crucial role in controlling the regioselectivity and minimizing the formation of undesired side products like di-brominated compounds. For fused azine N-oxides, a mild method for regioselective C2-bromination has been developed using tosic anhydride (B1165640) as an activator and tetra-n-butylammonium bromide as the bromide source, often yielding excellent regioselectivity. nih.gov

Similar to bromination, the selective chlorination of pyrazines is essential. While direct chlorination under harsh conditions can be non-selective, modern methods offer greater control. google.com For example, the use of specific chlorinating agents and carefully controlled reaction parameters allows for the targeted introduction of chlorine atoms. The synthesis of 2-chloropyrazine (B57796) has been achieved by vaporizing an aqueous solution of pyrazine, mixing it with chlorine, and heating the mixture to temperatures between 300 and 600°C. google.com

The synthesis of dihalogenated pyrazines like this compound requires the sequential and controlled introduction of two different halogen atoms. This necessitates the development of orthogonal halogenation strategies, where the introduction of the first halogen does not interfere with the subsequent introduction of the second. This can be achieved by carefully choosing the halogenating agents and reaction conditions based on the relative reactivity of the different positions on the pyrazine ring and the directing effects of existing substituents.

Synthetic Routes from Readily Available Pyrazine Precursors

An alternative to direct halogenation is the transformation of functionalized pyrazine precursors. This approach can offer better control over the final substitution pattern.

Aminopyrazines are versatile starting materials for the synthesis of halogenated pyrazines. The amino group can act as a directing group and can be readily transformed into a halogen via diazotization followed by a Sandmeyer-type reaction. For example, 2-aminopyrazine (B29847) can be halogenated with reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) to yield mono- and di-halogenated products. researchgate.net Specifically, a synthetic route to a related compound, 3-bromo-2-chloro-5-methylpyridine, involves the diazotization of an aminopyridine precursor in the presence of hydrochloric acid and sodium nitrite, followed by treatment with a copper halide. A similar strategy could be envisioned for the synthesis of this compound starting from a suitable aminomethylpyrazine precursor. For instance, 2-Amino-3-bromo-5-methylpyrazine (B112963) is a known compound that could potentially be converted to the target molecule. nih.gov

Research Findings on Synthetic Methodologies

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Aminopyrazine | N-Bromosuccinimide (NBS), Acetonitrile, Microwave | 3,5-Dibromo-2-aminopyrazine | Good | researchgate.net |

| Pyrazine | Chlorine, Water (vapor phase) | 2-Chloropyrazine | 77% (based on consumed pyrazine) | google.com |

| Fused Azine N-Oxides | Tosic Anhydride, Tetra-n-butylammonium bromide | C2-Brominated Azine N-Oxides | Moderate to Excellent | nih.gov |

| 3-Amino-5-bromo-2-methylpyridine | Hydrochloric acid, Sodium nitrite | 3-Bromo-2-chloro-5-methylpyridine | Not specified |

Derivatization Pathways from Methylpyrazine Analogs

The synthesis of this compound can be efficiently achieved by modifying simpler, more readily available methylpyrazine analogs. These derivatization pathways offer a direct route to the target compound by leveraging the inherent reactivity of the pyrazine ring.

One of the most direct methods involves the electrophilic bromination of 2-chloro-5-methylpyrazine (B1367138). In this approach, the starting material is treated with a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), in a suitable solvent like dichloromethane (B109758) (DCM). The reaction is typically conducted at reduced temperatures (0–5°C) to control selectivity and minimize the formation of by-products. The electron-donating methyl group on the pyrazine ring directs the incoming electrophile, leading to the desired 3-bromo isomer. Yields for this method are reported to be in the range of 65% to 78%, with high purity achievable after recrystallization.

Another significant derivatization strategy begins with 5-methylpyrazine-2-carboxylic acid. tsijournals.comtsijournals.com This multi-step pathway involves the initial conversion of the carboxylic acid to its corresponding amide. Subsequently, the amide undergoes a Hofmann degradation to yield 2-amino-5-methylpyrazine. tsijournals.com The final step is a Sandmeyer-type reaction, where the amino group is diazotized and then substituted with a bromine atom to produce 2-bromo-5-methylpyrazine. tsijournals.comtsijournals.com This method highlights the versatility of functional group interconversion in the synthesis of substituted pyrazines.

Table 1: Comparison of Derivatization Pathways

| Starting Material | Key Transformation(s) | Reagents & Conditions | Final Product |

|---|---|---|---|

| 2-Chloro-5-methylpyrazine | Electrophilic Bromination | Br₂ or NBS, DCM, 0–5°C | This compound |

| 5-Methylpyrazine-2-carboxylic acid | Amidation, Hofmann Degradation, Diazotization/Bromination | 1. SOCl₂/NH₄OH 2. NaOBr 3. NaNO₂/HBr | 2-Bromo-5-methylpyrazine tsijournals.comtsijournals.com |

Multi-Step Synthesis Design and Implementation

An example of multi-step synthesis design can be seen in the pathway starting from 5-methylpyrazine-2-carboxylic acid, as previously mentioned. tsijournals.com This sequence involves several distinct chemical transformations, each requiring careful optimization of reaction conditions to ensure high yields and purity at each stage. The design of such a synthesis requires consideration of the compatibility of functional groups and the potential for side reactions.

Furthermore, principles from multi-step syntheses of related heterocyclic compounds can inform the design of routes to this compound. For instance, the synthesis of 3-bromo-pyridazines through a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers provides a powerful strategy for constructing the core heterocyclic ring. organic-chemistry.org This is followed by downstream functionalization, such as cross-coupling reactions, to introduce the desired substituents. organic-chemistry.org This modular approach, where the heterocyclic core is first formed and then elaborated, is a cornerstone of modern synthetic organic chemistry.

The implementation of these multi-step sequences requires rigorous process control. For example, in the synthesis of 3-bromo-2-chloro-5-methylpyridine, a related compound, the process involves dissolving the precursor in concentrated hydrochloric acid, cooling to low temperatures (-10°C), and then carefully adding sodium nitrite. prepchem.com The temperature must be strictly controlled during the addition and subsequent steps to ensure the desired outcome. prepchem.com

Advanced Synthetic Methodologies and Process Optimization

To improve the efficiency, safety, and environmental footprint of synthesizing this compound, advanced methodologies are being explored. These include microwave-assisted synthesis, the development of novel catalytic systems, and the application of continuous flow chemistry.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity. In the context of halogenated pyrazines, a copper-mediated Ullmann reaction for the synthesis of this compound has been reported to be effective under microwave irradiation. This method allows for the coupling of 2-chloro-3-iodo-5-methylpyrazine with sodium bromide in the presence of a copper(I) iodide catalyst, achieving a yield of 68% in just 30 minutes.

The benefits of microwave assistance are not limited to this specific reaction. The synthesis of other nitrogen-containing heterocycles, such as thiazolo[3,2-a]pyrimidine derivatives, has also been shown to be significantly improved by microwave irradiation. clockss.org These one-pot, multi-component reactions proceed rapidly and efficiently without the need for a catalyst, highlighting the potential of this technology for the green synthesis of complex molecules. clockss.org The key advantage lies in the rapid and uniform heating of the reaction mixture, which can lead to different selectivity and higher efficiency compared to conventional heating.

Catalytic Systems for Improved Yields and Selectivity

The development of efficient catalytic systems is crucial for optimizing the synthesis of this compound. Catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions, and can also provide high levels of selectivity for the desired product.

Palladium-catalyzed cross-coupling reactions are a well-established method for forming carbon-carbon and carbon-heteroatom bonds. A catalytic approach using a Pd/C catalyst has been described for the synthesis of the target compound, demonstrating the utility of this methodology. In this case, 3-bromo-5-methylpyrazine is coupled with 2-chloropyrazine in the presence of the palladium catalyst and a base, resulting in a 76% yield.

Beyond palladium, other transition metals are also being explored for the synthesis of related heterocyclic compounds. For example, a chromium-based catalytic system has been developed for the synthesis of aryl-substituted 1,3,5-triazines and pyrimidines. researchgate.net This system utilizes an earth-abundant and air-stable chromium salt, offering a more sustainable alternative to precious metal catalysts. researchgate.net The use of a Lewis acid catalyst, such as boron trifluoride, has also been shown to be effective in the regioselective synthesis of 3-bromo-pyridazines. organic-chemistry.org These examples underscore the ongoing research into new catalytic systems to improve the synthesis of nitrogen-containing heterocycles.

Table 2: Examples of Catalytic Systems

| Catalyst | Reaction Type | Substrates | Product Class |

|---|---|---|---|

| Pd/C | Cross-Coupling | 3-Bromo-5-methylpyrazine, 2-Chloropyrazine | Substituted Pyrazine |

| CuI | Ullmann Reaction | 2-Chloro-3-iodo-5-methylpyrazine, NaBr | Substituted Pyrazine |

| Cr salt | Dehydrogenative Coupling | Amidines, Alcohols | Triazines, Pyrimidines researchgate.net |

| BF₃ | Diels-Alder | 3-Bromotetrazine, Silyl enol ethers | Pyridazines organic-chemistry.org |

Considerations for Continuous Flow Chemistry in Production

Continuous flow chemistry is a paradigm shift in chemical manufacturing, moving from traditional batch processing to a continuous production model. This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. nih.govmdpi.com

While a specific continuous flow synthesis for this compound is not widely reported, the principles and benefits observed in the synthesis of other heterocyclic compounds are highly relevant. For instance, the continuous flow synthesis of pyrazoles and pyrazolines has been successfully demonstrated, enabling the safe handling of hazardous intermediates like diazoalkanes at elevated temperatures. nih.gov This technology has also been applied to the multi-step synthesis of active pharmaceutical ingredients, showcasing its potential for complex molecule production. researchgate.net

The application of continuous flow technology to the synthesis of this compound could involve pumping the reactants through heated reactor coils, potentially in the presence of a solid-supported catalyst. This would allow for precise temperature and residence time control, leading to higher yields and selectivity. The small reactor volumes inherent in flow chemistry also minimize the risks associated with handling energetic or toxic reagents and intermediates. nih.govmdpi.com The development of a continuous flow process for this compound would be a significant step towards a more efficient, safer, and scalable manufacturing process.

Chemical Reactivity and Transformation Studies of 3 Bromo 2 Chloro 5 Methylpyrazine

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions

Reactivity with Oxygen-Based Nucleophiles

The chlorine and bromine atoms on the pyrazine (B50134) ring are susceptible to substitution by oxygen-based nucleophiles. For instance, reactions with alkoxides can lead to the formation of alkoxy derivatives. The synthesis of 2-alkoxy-3-methoxypyrazines has been explored, highlighting the potential for selective substitution at the 2-position. dur.ac.uk The use of different alkoxides allows for the introduction of various alkoxy groups, thereby modifying the properties of the resulting compounds.

| Reactant | Nucleophile | Product | Reference |

|---|---|---|---|

| 3-Bromo-2-chloro-5-methylpyrazine | Alkoxides | 2-Alkoxy-3-bromo-5-methylpyrazines | |

| 2-Isobutyl-3-hydroxypyrazine | Methylating Agent | 2-Isobutyl-3-methoxypyrazine | dur.ac.uk |

Reactivity with Nitrogen-Based Nucleophiles

This compound readily undergoes substitution reactions with various nitrogen-based nucleophiles, such as amines. This reactivity is fundamental to the synthesis of a wide array of nitrogen-containing pyrazine derivatives. For instance, the reaction of 2-amino-5-methylpyrazine with bromine in the presence of pyridine (B92270) yields 2-amino-3-bromo-5-methylpyrazine (B112963). chemicalbook.com

The synthesis of 2-amino-3-bromo-5-methylpyrazine can be achieved with a high yield of 88%. chemicalbook.com This intermediate is valuable for further functionalization.

| Reactant | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Methylpyrazin-2-amine | Bromine, Pyridine | 2-Amino-3-bromo-5-methylpyrazine | 88% | chemicalbook.com |

Reactivity with Sulfur-Based Nucleophiles

The halogen atoms of this compound can also be displaced by sulfur-based nucleophiles. Reactions with thiols can introduce thioether functionalities onto the pyrazine ring. This type of reaction expands the range of accessible pyrazine derivatives for various applications.

Electrophilic Aromatic Substitution Reactions on the Pyrazine Ring System

The pyrazine ring, being an electron-deficient system, is generally less reactive towards electrophilic aromatic substitution compared to benzene. nih.govslideshare.net However, under specific conditions, such reactions can be achieved. youtube.commasterorganicchemistry.comyoutube.commasterorganicchemistry.commsu.edu The presence of activating groups on the ring can facilitate these substitutions.

Halogenation of the pyrazine ring is a key transformation. For example, the direct bromination of 2-chloro-5-methylpyrazine (B1367138) with bromine or N-bromosuccinimide (NBS) in dichloromethane (B109758) can yield this compound. This electrophilic aromatic substitution targets the position para to the methyl group.

Reactivity of the Methyl Group at Position 5

The methyl group at the 5-position of the pyrazine ring is also a site for chemical modification.

The methyl group can be oxidized to a carboxylic acid. For example, 2,5-dimethylpyrazine (B89654) can be oxidized using potassium permanganate (B83412) (KMnO4) to yield 5-methylpyrazine-2-carboxylic acid. google.com This transformation is a common strategy for introducing a carboxylic acid functionality onto the pyrazine ring, which can then serve as a handle for further synthetic modifications. google.cominchem.org The resulting pyrazinecarboxylic acid derivatives are important intermediates in the synthesis of various biologically active compounds. chemicalbook.comgoogle.com

The methyl group can undergo radical bromination, for instance, under Wohl-Ziegler conditions, to introduce a bromine atom onto the side chain. rsc.org This allows for further functionalization of the methyl group, providing a route to a variety of pyrazine derivatives with modified side chains. rsc.org

Condensation and Other Carbon-Carbon Bond Forming Reactions

The reactivity of this compound is dominated by palladium-catalyzed cross-coupling reactions, which facilitate the formation of new carbon-carbon bonds at the positions of the halogen atoms. These transformations are pivotal for elaborating the pyrazine core with a wide array of organic fragments.

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating carbon-carbon bonds between the pyrazine ring and various aryl, heteroaryl, or vinyl groups. It typically involves the reaction of this compound with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective functionalization. Generally, the C-Br bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond, enabling regioselective coupling. For instance, studies on similar dihalopyridines and other heteroaryl halides have shown that the choice of catalyst, ligands, and reaction conditions can precisely control which halogen is substituted. rsc.orgbeilstein-journals.orgdocumentsdelivered.com In a related context, the Suzuki-Miyaura coupling of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide with various arylboronic acids has been successfully demonstrated, highlighting the utility of this reaction for derivatizing pyrazine-containing structures. mdpi.com

Sonogashira Coupling: The Sonogashira reaction provides a direct route to alkynyl-substituted pyrazines by coupling this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com The higher reactivity of the C-Br bond compared to the C-Cl bond is again a key factor for achieving chemoselectivity. This allows for the selective introduction of an alkynyl group at the 3-position of the pyrazine ring, leaving the chloro substituent available for subsequent transformations. The Sonogashira coupling has been effectively used for the functionalization of various dihalo-heterocycles, demonstrating its broad applicability. rsc.org

Heck Coupling: The Heck reaction offers a method for the vinylation of this compound, where the pyrazine moiety is coupled with an alkene in the presence of a palladium catalyst and a base. The success of this reaction often depends on preventing side reactions, such as dehalogenation.

Negishi and Stille Couplings: The Negishi coupling utilizes an organozinc reagent, while the Stille coupling employs an organotin reagent to form a new carbon-carbon bond. Both methods are applicable to substrates like this compound and offer alternative routes for introducing alkyl, aryl, or vinyl groups onto the pyrazine ring. The choice between these coupling methods often depends on the functional group tolerance and the availability of the organometallic reagent.

Carbonylation Reactions: Palladium-catalyzed carbonylation reactions introduce a carbonyl group into the molecule, typically from carbon monoxide gas. nih.govmdpi.comrsc.org This reaction can be used to synthesize pyrazine carboxamides, esters, or ketones from this compound. The reaction proceeds by the insertion of carbon monoxide into the palladium-carbon bond of the oxidative addition complex, followed by nucleophilic attack of an amine, alcohol, or an organometallic reagent.

The following table summarizes the types of carbon-carbon bond-forming reactions applicable to this compound:

| Reaction Type | Coupling Partner | Resulting Functional Group | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | Aryl, Heteroaryl, Vinyl | Pd(PPh₃)₄, Pd(dppf)Cl₂, K₂CO₃ or other base |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Alkynyl | Pd(PPh₃)₂Cl₂, CuI, Amine Base (e.g., Et₃N) |

| Heck | Alkene (e.g., CH₂=CHR) | Vinyl | Pd(OAc)₂, PPh₃, Base |

| Negishi | Organozinc Reagent (e.g., R-ZnCl) | Alkyl, Aryl, Vinyl | Pd(PPh₃)₄ or Ni catalyst |

| Stille | Organotin Reagent (e.g., R-SnBu₃) | Alkyl, Aryl, Vinyl | Pd(PPh₃)₄ |

| Carbonylation | CO and a Nucleophile (e.g., R₂NH, ROH) | Amide, Ester, Ketone | Pd(OAc)₂, Ligand (e.g., Xantphos), CO gas |

Chemo-, Regio-, and Stereoselective Control in Organic Transformations

The presence of two different halogen atoms at distinct positions on the pyrazine ring of this compound presents a significant opportunity for selective chemical transformations. The ability to control the chemo-, regio-, and stereoselectivity of reactions is crucial for the efficient synthesis of complex target molecules.

Chemoselectivity: In the context of this compound, chemoselectivity primarily refers to the selective reaction of one halogen over the other. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond. This difference in reactivity is attributed to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. This inherent reactivity difference allows for the selective functionalization at the 3-position (bromine) while leaving the 2-position (chlorine) intact for subsequent reactions. This stepwise functionalization is a powerful strategy for the synthesis of unsymmetrically substituted pyrazines.

Regioselectivity: Regioselectivity in the reactions of this compound is intrinsically linked to chemoselectivity. By exploiting the differential reactivity of the C-Br and C-Cl bonds, reactions can be directed to a specific position on the pyrazine ring. For example, a Suzuki-Miyaura or Sonogashira coupling can be performed under conditions that favor reaction at the C-Br bond, leading to a 3-substituted-2-chloro-5-methylpyrazine. This intermediate can then be subjected to a second, often more forcing, cross-coupling reaction to introduce a different substituent at the C-Cl position. Studies on dihalopyridines and other dihaloheterocycles have demonstrated that the choice of palladium catalyst, ligands, base, and solvent can all influence the regiochemical outcome of the reaction. rsc.orgbeilstein-journals.orgdocumentsdelivered.commdpi.com For instance, in some cases, the use of specific ligands can even reverse the "normal" reactivity order.

Stereoselectivity: For certain reactions, such as the Heck coupling with prochiral alkenes or the synthesis of atropisomers, stereoselectivity becomes an important consideration. Atropisomers are stereoisomers arising from hindered rotation around a single bond, and their formation can be influenced by the steric bulk of the substituents on both coupling partners. In the context of this compound, if a bulky aryl group is introduced via a Suzuki-Miyaura coupling, the resulting product could potentially exist as stable atropisomers. The control of atropisomerism is a sophisticated aspect of stereoselective synthesis and can be influenced by the reaction conditions and the use of chiral ligands. beilstein-journals.org

The following table outlines the factors influencing selectivity in the transformations of this compound:

| Selectivity Type | Controlling Factors | General Outcome for this compound |

|---|---|---|

| Chemoselectivity | Nature of the halogen (Br vs. Cl), reaction conditions (temperature, catalyst, ligand) | Preferential reaction at the C-Br bond over the C-Cl bond in many cross-coupling reactions. |

| Regioselectivity | Differential reactivity of C-X bonds, directing effects of substituents, choice of catalyst and ligands. | Stepwise functionalization is possible, first at the 3-position and then at the 2-position. |

| Stereoselectivity | Steric hindrance of reactants, use of chiral ligands, reaction temperature. | Potential for atropisomerism when introducing bulky substituents, requiring careful control of reaction conditions for selective synthesis. |

Mechanistic Elucidation of Reaction Pathways

Understanding the mechanisms of the chemical transformations of this compound is fundamental for optimizing reaction conditions and predicting outcomes. The most extensively studied mechanisms are those of the palladium-catalyzed cross-coupling reactions.

The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, involves three key steps:

Transmetalation: The organopalladium(II) complex then undergoes transmetalation with the organoboron (in Suzuki-Miyaura) or organocopper (formed from the alkyne and copper(I) salt in Sonogashira) reagent. This step involves the transfer of the organic group from the other metal to the palladium center, displacing the halide.

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The mechanism for the copper-free Sonogashira coupling is believed to proceed through two interconnected Pd(0)/Pd(II) catalytic cycles, where the alkyne is activated in a second cycle mediated by a Pd(II) species. wikipedia.org

Detailed mechanistic studies, including kinetic analysis and computational modeling (e.g., Density Functional Theory - DFT), have been performed on similar systems to provide deeper insights. For example, DFT studies on the Suzuki-Miyaura reactions of dibromopyridazinone have helped to rationalize the observed regioselectivity and the role of side reactions like hydrodebromination. Such studies can model the transition states of the key steps and explain the influence of electronic and steric factors on the reaction pathway. beilstein-journals.org The nature of the ligands on the palladium catalyst plays a crucial role in each step, influencing the rate and selectivity of the reaction. Bulky, electron-rich phosphine (B1218219) ligands, for example, are known to promote the oxidative addition and reductive elimination steps. nih.gov

Despite a comprehensive search for scientific literature, no detailed experimental data for the spectroscopic and structural elucidation of this compound could be located in publicly accessible research. While the existence of this compound is confirmed through chemical supplier databases, and general analytical techniques for its characterization are mentioned, specific peer-reviewed studies containing the requisite in-depth analysis for the outlined article are not available.

The requested information, particularly ¹H NMR spectral analysis with signal assignments, ¹³C NMR chemical shift correlations, advanced two-dimensional NMR data, and X-ray crystallographic parameters such as bond lengths, bond angles, and intermolecular interactions, is absent from the available scientific literature.

Consequently, it is not possible to generate the requested article with the specified level of detail and scientific accuracy at this time. Further research and publication of the characterization of this compound would be required to fulfill this request.

Advanced Spectroscopic and Structural Elucidation Studies of 3 Bromo 2 Chloro 5 Methylpyrazine and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Dynamics

The vibrational modes of 3-bromo-2-chloro-5-methylpyrazine are determined by its C5H4BrClN2 molecular structure, which includes a pyrazine (B50134) ring, a methyl group, a bromine atom, and a chlorine atom. The key vibrations can be categorized as follows:

Pyrazine Ring Vibrations : The core structure is the pyrazine ring. Its characteristic vibrations include C-H stretching, C-N stretching, C-C stretching, and ring breathing modes. For the parent pyrazine, C-H stretching modes are typically observed in the 3000-3100 cm⁻¹ region. rsc.org The ring stretching vibrations, which are sensitive to the substituents, generally appear in the 1000-1600 cm⁻¹ range. For instance, in 2-chloropyrazine (B57796), pyrazine ring stretching modes have been identified at 1561, 1515, 1198, 1176, 1133, and 1047 cm⁻¹ in the infrared spectrum. The ring breathing mode, a symmetric radial expansion and contraction of the ring, is a characteristic Raman-active vibration often found at lower frequencies.

Methyl Group Vibrations : The methyl (-CH3) group attached at the 5-position will exhibit symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ region. Bending vibrations (scissoring, rocking, wagging, and twisting) for the methyl group are expected at lower wavenumbers, typically in the 1375-1470 cm⁻¹ range.

Carbon-Halogen Vibrations : The C-Cl and C-Br stretching vibrations are key indicators of the halogen substituents. The C-Cl stretching frequency for aromatic chlorides typically appears in the 600-850 cm⁻¹ range. The C-Br stretching vibration is found at even lower frequencies, generally between 500 and 650 cm⁻¹, due to the larger mass of the bromine atom.

Based on these principles, a table of expected characteristic vibrational frequencies for this compound can be compiled.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Technique |

| C-H Stretching | Pyrazine Ring | 3000 - 3100 | FT-IR, Raman |

| Asymmetric C-H Stretching | Methyl Group | ~2960 | FT-IR, Raman |

| Symmetric C-H Stretching | Methyl Group | ~2870 | FT-IR, Raman |

| C=N/C=C Ring Stretching | Pyrazine Ring | 1400 - 1600 | FT-IR, Raman |

| C-H Bending | Methyl Group | 1375 - 1470 | FT-IR |

| C-N Ring Stretching | Pyrazine Ring | 1000 - 1350 | FT-IR, Raman |

| C-Cl Stretching | Chloro-Aromatic | 600 - 850 | FT-IR, Raman |

| C-Br Stretching | Bromo-Aromatic | 500 - 650 | FT-IR, Raman |

Note: These are expected frequency ranges and the actual values can be influenced by the electronic effects of the substituents and their positions on the pyrazine ring.

Molecular dynamics simulations, often employing Density Functional Theory (DFT), can complement experimental vibrational spectroscopy. mdpi.com Such computational studies can predict the vibrational frequencies and intensities for both FT-IR and Raman spectra, aiding in the precise assignment of the observed spectral bands to specific molecular motions.

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable technique for the structural elucidation of this compound. It provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition (C5H4BrClN2). The molecular weight of this compound is approximately 207.46 g/mol . HRMS can distinguish this from other compounds with the same nominal mass, thus confirming the molecular formula.

Beyond molecular formula confirmation, the fragmentation pattern observed in the mass spectrum offers valuable structural information. When subjected to ionization in a mass spectrometer, the molecular ion of this compound will break down into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the molecule's structure.

While a specific experimental mass spectrum for this compound is not publicly documented, a plausible fragmentation pathway can be predicted based on the known behavior of halogenated aromatic compounds and pyrazine derivatives. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens, which is a key feature in their identification.

A likely fragmentation cascade would involve:

Loss of a Halogen Radical : The initial fragmentation could involve the cleavage of the C-Br or C-Cl bond to lose a bromine (•Br) or chlorine (•Cl) radical. The C-Br bond is weaker than the C-Cl bond and is often cleaved more readily.

Loss of a Methyl Radical : Fragmentation can occur via the loss of the methyl group (•CH3) from the pyrazine ring.

Ring Fragmentation : The pyrazine ring itself can undergo cleavage. A common pathway for N-heterocycles is the loss of hydrogen cyanide (HCN) or related neutral molecules.

Sequential Losses : Subsequent fragmentation of the primary ions can lead to a cascade of smaller ions, for example, the loss of a halogen followed by the loss of HCN.

Interactive Data Table: Plausible Mass Spectrometric Fragments of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 206/208/210 | [C5H4BrClN2]⁺ | Molecular Ion (M⁺) |

| 191/193/195 | [C4HBrClN2]⁺ | M⁺ - •CH3 |

| 127/129 | [C5H4ClN2]⁺ | M⁺ - •Br |

| 171/173 | [C5H4BrN2]⁺ | M⁺ - •Cl |

| 100/102 | [C4H3ClN]⁺ | [M⁺ - •Br] - HCN |

| 144/146 | [C4H3BrN]⁺ | [M⁺ - •Cl] - HCN |

Note: The m/z values are presented as nominal masses. The presence of Br and Cl isotopes will produce a complex pattern of peaks for each fragment.

The fragmentation pattern provides a structural fingerprint that, when combined with the high-resolution mass of the parent ion, allows for confident structural confirmation of this compound. This is particularly crucial in distinguishing it from its isomers.

Computational and Theoretical Chemistry of 3 Bromo 2 Chloro 5 Methylpyrazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules like 3-Bromo-2-chloro-5-methylpyrazine. By approximating the many-electron system's energy as a functional of the electron density, DFT provides a balance between accuracy and computational cost, making it ideal for studying complex heterocyclic systems.

Geometry Optimization and Conformational Analysis

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this is typically achieved using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-31G* or larger. brieflands.comnih.gov This process yields crucial information on bond lengths, bond angles, and dihedral angles.

The pyrazine (B50134) ring is planar, and the primary conformational variability would arise from the orientation of the methyl group's hydrogen atoms. However, the barrier to rotation for a methyl group is generally low. The substitution of hydrogen with bromine and chlorine atoms on the pyrazine ring is expected to cause minor distortions in the ring geometry due to their size and electronegativity. chemrxiv.org The C-Br and C-Cl bond lengths will be key parameters determined from the optimization. Studies on similar halogenated heterocyclic compounds provide a reference for the expected structural parameters.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Pyrazine Ring (Example Data) This table presents typical bond lengths and angles for a substituted pyrazine derivative as found in related literature to illustrate the type of data obtained from DFT calculations. It does not represent actual calculated values for this compound.

| Parameter | Bond | Length (Å) | Parameter | Bonds | Angle (°) |

| Bond Length | C-C | ~1.39 | Bond Angle | C-N-C | ~116 |

| C-N | ~1.33 | N-C-C | ~122 | ||

| C-H | ~1.08 | C-C-Br | ~120 | ||

| C-Cl | ~1.73 | C-C-Cl | ~120 | ||

| C-Br | ~1.89 | N-C-CH₃ | ~121 |

Prediction and Assignment of Vibrational Frequencies and Intensities

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, is a key technique for molecular characterization. DFT calculations can predict the harmonic vibrational frequencies, which correspond to the normal modes of vibration of the molecule. smaract.comcalstatela.edunih.gov These calculated frequencies, when scaled by an appropriate factor to account for anharmonicity and method limitations, typically show excellent agreement with experimental spectra. mahendrapublications.commdpi.com

The assignment of each calculated frequency to a specific vibrational mode (e.g., stretching, bending, or torsion) is performed using Potential Energy Distribution (PED) analysis. chemrxiv.org For this compound, key vibrational modes would include the pyrazine ring stretching and deformation modes, C-H stretching and bending of the methyl group and the ring hydrogen, and the characteristic stretching vibrations of the C-Cl and C-Br bonds, which are expected at lower frequencies.

Table 2: Illustrative Vibrational Frequencies for a Halogenated Methylpyrazine Derivative This table shows representative vibrational modes and their typical frequency ranges derived from DFT studies on similar molecules. It is for illustrative purposes only.

| Frequency Range (cm⁻¹) | Assignment |

| 3050-3150 | Aromatic C-H Stretching |

| 2950-3050 | Methyl C-H Stretching |

| 1550-1600 | Pyrazine Ring C=N, C=C Stretching |

| 1400-1450 | Methyl Group Bending |

| 1000-1100 | Ring Breathing Mode |

| 700-850 | C-Cl Stretching |

| 550-650 | C-Br Stretching |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical hardness, and electronic transport properties. mahendrapublications.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mahendrapublications.com For this compound, the HOMO is expected to be localized primarily on the pyrazine ring and possibly the bromine atom, while the LUMO is likely to be a π* orbital distributed over the pyrazine ring. The presence of electronegative halogens generally lowers the energy of both the HOMO and LUMO. uniba.sk Analysis of the FMOs helps predict how the molecule will interact with other species; the shape and location of the HOMO indicate sites susceptible to electrophilic attack, whereas the LUMO indicates sites prone to nucleophilic attack. brieflands.comnih.gov

Natural Bond Orbital (NBO) Analysis for Electronic Structure and Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. This method is exceptionally useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an empty (acceptor) orbital. chemrxiv.orgresearchgate.net

The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). mahendrapublications.com For this compound, NBO analysis can quantify the delocalization of electron density from the nitrogen lone pairs or the C-H and C-C bonds into the antibonding orbitals (σ* or π*) of the pyrazine ring. It also provides insights into the nature of the C-Br and C-Cl bonds and the charge distribution across the molecule, revealing the effects of the electron-withdrawing halogen substituents on the electronic structure of the pyrazine ring. researchgate.netusu.eduacs.org

Molecular Electrostatic Potential (MESP) Surface Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MESP) is a real-space function that maps the electrostatic potential onto the electron density surface of a molecule. It is an invaluable tool for predicting the reactive behavior of a molecule towards electrophiles and nucleophiles. chemrxiv.org The MESP surface is color-coded to indicate different potential values: regions of negative potential (typically red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically blue) are electron-deficient and attract nucleophiles.

For this compound, the most negative potential is expected to be located around the two nitrogen atoms of the pyrazine ring due to their lone pairs of electrons. nih.govmdpi.com Regions of positive potential are anticipated around the hydrogen atoms. The halogen atoms, particularly bromine, can exhibit a phenomenon known as a "σ-hole," which is a region of positive electrostatic potential on the outermost portion of the halogen atom, opposite to the C-X bond. acs.org This positive σ-hole makes the halogen atom capable of forming attractive non-covalent interactions known as halogen bonds. rsc.org The MESP map thus provides a clear, visual guide to the molecule's reactivity hotspots. brieflands.comscienceopen.com

Reaction Mechanism Prediction and Transition State Modeling

Computational chemistry, particularly DFT, is instrumental in elucidating reaction mechanisms by modeling the entire potential energy surface of a chemical reaction. This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

For this compound, a key class of reactions is nucleophilic aromatic substitution, where the bromine or chlorine atom is replaced by a nucleophile. Theoretical modeling can predict which halogen is more susceptible to substitution by comparing the activation energies for the attack at the C-Br versus the C-Cl position. DFT calculations can also explore the energetics of other potential reactions, such as those involving the methyl group or the pyrazine nitrogen atoms. Studies on the dissociative electron attachment to halopyrazines, for instance, have used DFT to estimate the energetics of C-X bond cleavage, providing fundamental insights into their stability and potential reaction pathways under specific conditions. uniba.sk

Theoretical Studies on Halogen-Halogen Interactions and Other Non-Covalent Interactions

Halogen bonding is a primary non-covalent interaction involving halogenated pyrazines. This interaction occurs when an electron-deficient region on a halogen atom, known as a σ-hole, interacts with a nucleophilic (electron-rich) site on an adjacent molecule. researchgate.netresearchgate.net In the case of this compound, the bromine and chlorine atoms can act as halogen bond donors. The strength of these bonds is influenced by the polarizability and electronegativity of the halogen atom; typically, the σ-hole on a bromine atom is more positive than that on a chlorine atom, leading to stronger halogen bonds. researchgate.net

Symmetry-Adapted Perturbation Theory (SAPT) analysis is another powerful computational method used to decompose the interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. researchgate.netnih.gov Studies on pyrazine interacting with halogenated molecules show that for typical σ-hole interactions, the electrostatic energy is the major source of attraction. nih.gov However, dispersion forces also play a significant and often dominant role, especially in weaker or different types of interactions, such as those involving the lateral regions of the halogen atoms. nih.gov

The interplay of these various non-covalent forces dictates the supramolecular assembly. For instance, theoretical investigations on N-[2-(5-bromo-2-chloro-pyrimidin-4-yl)thio)-4-methoxy-phenyl]-4-chlorobenzenesulfonamide, a molecule with a similar chloro-bromo substitution pattern on a nitrogen heterocycle, demonstrated the formation of complex networks stabilized by a combination of hydrogen bonds and halogen···halogen interactions. uomphysics.net

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their reactivity. nih.govgrafiati.com For pyrazine derivatives, QSRR models are developed to predict various forms of reactivity, such as their rate of reaction in environmental or biological systems. semanticscholar.orgnih.gov

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. For this compound, relevant descriptors would include:

Electronic Descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. semanticscholar.org The HOMO-LUMO gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. semanticscholar.org

Topological Descriptors: Molecular connectivity indices and shape indices.

Physicochemical Descriptors: Molar refractivity, polarizability, and logP. nih.gov

Once the descriptors are calculated, statistical methods are employed to build a predictive model. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are commonly used techniques. semanticscholar.org MLR generates a simple linear equation, while ANN can capture more complex, non-linear relationships between structure and reactivity. semanticscholar.orgnih.gov

Studies on substituted pyrazines have shown that reactivity is often dependent on both the size of the substituent and the electronic properties of the molecule. nih.gov The introduction of halogen substituents like bromine and chlorine significantly alters the electronic landscape of the pyrazine ring. For example, research on halogen-substituted pyrazines indicates that adding electron-withdrawing groups like halogens tends to decrease the LUMO energy, making the molecule a better electron acceptor and thus more reactive towards nucleophiles. semanticscholar.org

The ultimate goal of a QSRR model for a compound like this compound is to predict its reactivity without the need for empirical measurement, thereby accelerating research and assessment processes. The quality and predictive power of these models are rigorously validated using statistical metrics such as the correlation coefficient (r²) and cross-validation techniques. nih.gov

Research Applications of 3 Bromo 2 Chloro 5 Methylpyrazine As a Versatile Synthetic Building Block

Synthesis of Complex Polyheterocyclic Systems

The presence of two different halogen atoms on the pyrazine (B50134) ring of 3-bromo-2-chloro-5-methylpyrazine makes it an ideal precursor for the synthesis of complex polyheterocyclic systems. The distinct reactivity of the bromo and chloro substituents allows for selective and sequential reactions, such as cross-coupling reactions, to build intricate molecular architectures.

The construction of fused heterocyclic systems is a significant area of research in medicinal and materials chemistry. While specific examples detailing the direct conversion of this compound into imidazopyrazines are not extensively documented in readily available literature, the principles of using halogenated pyrazines for such transformations are well-established. For instance, related brominated heterocyclic compounds are employed in Suzuki-Miyaura cross-coupling reactions to produce C-arylated products, which can then undergo further cyclization to form fused systems like pyrazolo[1,5-a]pyrimidines. rsc.orgnih.gov This methodology highlights the potential of this compound to serve as a key starting material for a variety of pyrazine-fused ring derivatives. The strategic manipulation of its reactive halogen sites can pave the way for the synthesis of novel polyheterocyclic scaffolds.

Chemical libraries composed of diverse heterocyclic scaffolds are crucial for drug discovery and development. This compound is utilized as a foundational element in the generation of such libraries. The ability to selectively functionalize the bromo and chloro positions through various chemical reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allows for the introduction of a wide range of substituents. mdpi.comnih.gov This versatility enables the creation of large collections of novel compounds with varied structural and electronic properties, which can then be screened for potential biological activity.

Table 1: Examples of Cross-Coupling Reactions for Library Synthesis

| Starting Material Type | Coupling Partner | Reaction Type | Product Type | Potential Application |

| Halogenated Heterocycle | Arylboronic Acid | Suzuki-Miyaura | Biaryl Heterocycle | Medicinal Chemistry |

| Halogenated Heterocycle | Alkyne | Sonogashira | Alkynyl Heterocycle | Materials Science |

| Halogenated Heterocycle | Amine | Buchwald-Hartwig | Amino-Heterocycle | Pharmaceutical Development |

Role in the Synthesis of Agrochemical Intermediates and Related Compounds

The pyrazine moiety is a component of various biologically active compounds, including those with applications in agriculture. This compound is employed as an intermediate in the production of agrochemicals. While specific patented examples directly originating from this compound are not widespread, the analogous compound, 2-chloro-5-methylpyridine, is a known and important intermediate for the synthesis of nicotinic insecticides and herbicides. google.comepo.org This underscores the significance of the substituted chloromethylpyrazine/pyridine (B92270) scaffold in the development of crop protection agents. The unique substitution pattern of this compound provides a platform for the synthesis of novel agrochemical candidates.

Utility in the Preparation of Specialty Chemicals and Precursors for Advanced Materials

Beyond pharmaceuticals and agrochemicals, this compound serves as a building block for the synthesis of specialty chemicals. These are compounds produced for specific applications and are often characterized by their unique molecular structures. The versatility of this halogenated pyrazine allows for the creation of a range of such targeted molecules. Furthermore, heterocyclic compounds are integral to the development of advanced materials. For example, nitrogen-rich heterocycles like s-tetrazines, which can be synthesized from various heterocyclic precursors, have found applications in organic electronics and as energetic materials. researchgate.net This suggests a potential, though not yet fully explored, pathway for this compound to be used as a precursor in the synthesis of novel materials with advanced properties.

Development of Novel Chemical Reagents and Catalysts Based on Pyrazine Architectures

The development of novel reagents and catalysts is fundamental to advancing chemical synthesis. Pyrazine-containing molecules can be designed to have specific functionalities, including catalytic activity or the ability to act as ligands for metal catalysts. For instance, pyrazine carboxamides have been synthesized and their biological activities evaluated, demonstrating the potential to create new functional molecules from a pyrazine core. nih.gov In the context of catalysis, ligands play a crucial role in determining the efficacy and selectivity of metal-catalyzed reactions. The development of new ligands is an active area of research, and pyrazine derivatives offer a tunable platform for designing ligands with specific electronic and steric properties. The use of specialized phosphine (B1218219) ligands like XPhos in Suzuki-Miyaura couplings of similar heterocyclic systems highlights the importance of the ligand sphere in these transformations, and suggests the potential for pyrazine-based structures to be incorporated into future ligand designs. rsc.orgnih.gov

Future Research Directions and Outlook

Innovations in Sustainable and Green Chemical Synthesis of Halogenated Pyrazines

The chemical industry's shift towards sustainability is a primary driver for innovation in the synthesis of heterocyclic compounds. tandfonline.comresearchgate.net Future research will focus on developing environmentally benign methods for producing halogenated pyrazines, minimizing waste and avoiding harsh reagents.

Key areas of innovation include:

One-Pot Syntheses: Developing high-yielding, one-pot procedures that reduce the number of steps, materials, and energy required. A reported greener approach involves the direct condensation of 1,2-diketo compounds with 1,2-diamines in aqueous methanol, catalyzed by potassium tert-butoxide at room temperature, eliminating the need for expensive catalysts or high temperatures. mobt3ath.comtandfonline.comresearchgate.net

Alternative Energy Sources: The use of microwave irradiation is a promising avenue for accelerating reaction rates and improving energy efficiency. rsc.org Research on microwave-assisted synthesis of poly(hydroxyalkyl)pyrazines in reactive eutectic media has shown unprecedented speed and better atom economy. rsc.org

Benign Catalytic Systems: Exploring catalysts derived from abundant, non-toxic materials is a significant trend. The use of onion extract as a natural, biodegradable catalyst for pyrazine (B50134) synthesis at room temperature represents a novel and eco-friendly approach. ajgreenchem.com Similarly, earth-abundant metal complexes, such as those based on manganese, are being developed for dehydrogenative coupling reactions that produce only water and hydrogen gas as byproducts, making the process highly atom-economical and sustainable. acs.org

Biosynthesis: The use of microorganisms to produce pyrazines is an emerging field that offers a completely green alternative to chemical synthesis. mdpi.com Research has shown that different strains of Bacillus subtilis can produce various alkylpyrazines, and understanding the biosynthetic pathways could allow for the engineered production of specific halogenated pyrazines in the future. mdpi.com

| Methodology | Key Features | Potential Advantages for Halogenated Pyrazines | Reference |

|---|---|---|---|

| Microwave-Irradiated Synthesis | Uses reactive eutectic media; rapid reaction rates. | Faster synthesis, improved atom economy. | rsc.org |

| One-Pot Condensation | Potassium tert-butoxide catalyst; room temperature. | Cost-effective, simple, environmentally benign. | mobt3ath.comtandfonline.comresearchgate.net |

| Manganese-Catalyzed Dehydrogenation | Forms H₂ and water as byproducts. | Atom-economical, sustainable. | acs.org |

| Natural Catalysts (e.g., Onion Extract) | Uses renewable, biodegradable catalysts. | Extremely low cost, eco-friendly. | ajgreenchem.com |

Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity

The presence of two distinct halogen atoms (bromine and chlorine) on the 3-Bromo-2-chloro-5-methylpyrazine ring offers a prime opportunity for selective, stepwise functionalization through modern catalytic methods. Future research will heavily focus on developing and optimizing catalytic systems that can differentiate between the C-Br and C-Cl bonds, allowing for the programmed introduction of different substituents.

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of this research area. rsc.org While the field has seen significant progress, there are still relatively few methodological studies focused specifically on pyrazines compared to other heterocycles. rsc.org

Future catalytic explorations will likely include:

Selective Cross-Coupling Reactions: Fine-tuning palladium, nickel, and copper catalysts for selective Suzuki, Stille, Heck, Sonogashira, and Negishi couplings. The differential reactivity of the C-Br bond (typically more reactive) versus the C-Cl bond is key. A significant area of research will be the development of ligands that enhance the selectivity of these transformations, enabling the creation of asymmetrically trisubstituted pyrazines. rsc.orgthieme-connect.com For instance, nickel-catalyzed Negishi cross-coupling has been shown to be effective for creating 5-substituted 2,3-dimethylpyrazines from a pyrazine triflate. thieme-connect.com

C-H Activation/Functionalization: Direct C-H activation is a powerful strategy for forging new C-C and C-heteroatom bonds, offering a more atom-economical alternative to traditional cross-coupling of pre-halogenated substrates. Palladium-catalyzed C-H/C-H cross-coupling reactions have been successfully used to couple indoles with pyrazine N-oxides, demonstrating the potential for this strategy in building complex pyrazine-containing molecules. mdpi.com

Novel Catalyst Development: Research into palladium nanoparticles (NPs) immobilized on supramolecular hosts and novel manganese pincer complexes represents the frontier of catalyst design. acs.orgresearchgate.net These advanced catalysts offer potential for higher efficiency, reusability, and unique reactivity profiles in pyrazine synthesis. acs.orgresearchgate.net

| Reaction Type | Catalyst System (Example) | Key Application | Reference |

|---|---|---|---|

| Suzuki Coupling | Palladium–phosphine (B1218219) complexes (e.g., Pd(PPh₃)₄) | C-C bond formation with aryl boronic acids. | rsc.org |

| Negishi Coupling | Nickel-based catalysts | Regioselective coupling with alkyl and arylzinc halides. | rsc.orgthieme-connect.com |

| Stille Coupling | Palladium catalysts | Coupling with organostannanes to form complex ligands. | rsc.org |

| Sonogashira Coupling | Palladium and copper catalysts | Formation of π-conjugated pyrazine oligomers. | rsc.org |

| Kumada–Corriu Coupling | Nickel-based catalysts | Efficient coupling of chloropyrazines with Grignard reagents. | mdpi.com |

| Dehydrogenative Coupling | Manganese pincer complexes | Sustainable synthesis of substituted pyrazines from amino alcohols. | acs.org |

Expansion into Undiscovered Synthetic Applications of Pyrazine Derivatives

While pyrazine derivatives are already known in pharmaceuticals and agrochemicals, the unique substitution pattern of this compound makes it a launchpad for novel applications in materials science and medicinal chemistry. tandfonline.commdpi.comlifechemicals.com The ability to selectively functionalize the two halogen positions allows for the construction of highly complex and tailored molecular architectures.

Potential areas for expansion include:

Advanced Materials: The pyrazine ring's electron-deficient nature makes it an excellent component for electronic materials. rsc.org Future work could involve using this compound as a core to build novel π-conjugated oligomers and polymers for applications in organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors. rsc.orglifechemicals.com Recent research has highlighted the use of halogenated pyrazine-dicarbonitrile units in non-fullerene acceptors for stable and efficient organic solar cells. researchgate.net

Medicinal Chemistry and Drug Discovery: The pyrazine scaffold is a "privileged structure" found in numerous biologically active compounds and approved drugs. mdpi.commdpi.com this compound can serve as a versatile intermediate for creating libraries of novel compounds for high-throughput screening. By sequentially replacing the bromine and chlorine with different pharmacophores, researchers can explore new chemical space to develop potent and selective agents for various diseases, including cancer and infectious diseases. tandfonline.commdpi.commdpi.com

Supramolecular Chemistry: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors and metal coordination sites. scite.ai This allows for the design of complex host-guest systems, molecular sensors, and self-assembled materials. The specific substitution of this compound can be used to tune the electronic properties and steric profile of ligands for catalysis or metal-organic frameworks (MOFs). rsc.org

Advanced Computational Design and Prediction of Pyrazine Reactivity for Rational Synthesis

The integration of computational chemistry into the research workflow is revolutionizing how molecules are designed and synthesized. longdom.orgnih.gov For a molecule like this compound, computational tools can provide invaluable insights, accelerating the discovery process and reducing reliance on trial-and-error experimentation.

Future research will increasingly leverage:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, reactivity, and thermodynamic parameters of this compound and its derivatives. semanticscholar.orgmdpi.com This allows researchers to predict the regioselectivity of reactions, understand reaction mechanisms, and calculate properties like the HOMO-LUMO energy gap to assess molecular stability and reactivity. semanticscholar.orgmdpi.com

Molecular Docking and Pharmacophore Modeling: In drug discovery, computational tools can model how pyrazine derivatives interact with biological targets like enzymes or receptors. arabjchem.orgmdpi.com This structure-based drug design approach enables the rational design of more potent and selective inhibitors, as has been explored for designing inhibitors of the SARS-CoV-2 main protease. nih.gov

Machine Learning and AI: Artificial neural networks and other machine learning models are emerging as powerful tools for predicting molecular properties. nih.govacs.org These models can be trained on existing data to predict the biological activity, toxicity, or even sensory properties (like aroma) of new pyrazine derivatives based solely on their structure, guiding synthetic efforts toward compounds with the most promising profiles. acs.orgacs.org This integrated approach of using combinatorial library generation, molecular docking, and deep learning can significantly accelerate the discovery of new drug candidates. nih.gov

By combining these computational strategies, researchers can rationally design synthetic routes, predict the outcomes of reactions, and pre-screen virtual libraries of derivatives for desired properties, making the exploration of this compound's chemical potential more efficient and targeted than ever before. longdom.org

常见问题

Q. What are the standard synthetic routes for preparing 3-bromo-2-chloro-5-methylpyrazine, and how are reaction conditions optimized?

The synthesis typically involves sequential halogenation and functionalization of a pyrazine precursor. A common approach starts with 5-methylpyrazine-2-carboxylic acid derivatives, where bromination is achieved using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C). Subsequent chlorination may employ POCl₃ or SOCl₂ in the presence of a catalyst like DMF . Optimization focuses on yield and purity, requiring precise stoichiometry, inert atmospheres, and monitoring via TLC or HPLC. For example, highlights the use of potassium carbonate as a base to mitigate side reactions during halogenation.

Q. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substitution patterns and regiochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if single crystals are obtainable) to resolve 3D structure and halogen positioning .

- HPLC with UV detection for purity assessment, especially to detect trace intermediates like dehalogenated byproducts.

Q. How do the bromo and chloro substituents influence the compound’s reactivity in cross-coupling reactions?

The bromine atom at position 3 acts as a superior leaving group in Suzuki-Miyaura couplings due to its lower bond dissociation energy compared to chlorine. The chloro group at position 2 stabilizes the pyrazine ring electronically, reducing unwanted ring-opening reactions. Steric hindrance from the methyl group at position 5 may slow meta-substitution but enhances regioselectivity in Buchwald-Hartwig aminations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported regioselectivity data for nucleophilic aromatic substitution (NAS) on this compound?

Discrepancies often arise from solvent polarity and temperature effects. For example, polar aprotic solvents (e.g., DMF) favor SNAr mechanisms at the bromine site, while non-polar solvents may shift reactivity to the chlorine site under high temperatures. Computational studies (DFT) can model transition states to predict dominant pathways. Experimental validation via kinetic isotope effects (KIE) or Hammett plots is recommended .

Q. What strategies are effective for optimizing catalytic systems in palladium-mediated reactions involving this compound?

Optimization involves:

- Ligand screening : Bulky ligands (e.g., XPhos) prevent catalyst poisoning by coordinating with the nitrogen-rich pyrazine ring.

- Additives : Silver salts (Ag₂CO₃) enhance oxidative addition by scavenging halide ions.

- Solvent selection : Toluene or dioxane balances solubility and reaction rates. demonstrates improved yields using Pd(OAc)₂ with SPhos ligand in toluene at 110°C .

Q. How does the substitution pattern of this compound affect its potential as a ligand in coordination chemistry?

The electron-withdrawing halogens increase Lewis acidity at the pyrazine nitrogens, enabling stronger metal coordination (e.g., with Cu²⁺ or Pd⁰). The methyl group introduces steric bulk, which can stabilize low-coordinate metal centers. Comparative studies with analogues (e.g., 3-chloro-5-methylpyrazin-2-amine) show enhanced catalytic activity in C–N coupling when using this compound as a ligand .

Q. What methodologies are employed to evaluate the biological activity of this compound derivatives?

- Antimicrobial assays : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria.

- Kinase inhibition studies : Fluorescence polarization assays to assess binding to ATP pockets.